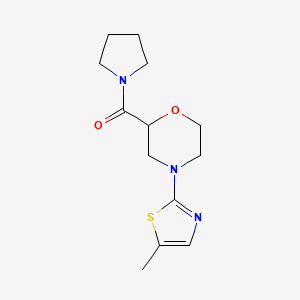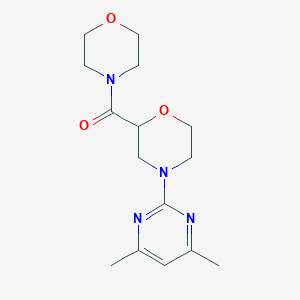![molecular formula C14H20N6O2S B12263410 N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B12263410.png)
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-ketoesters. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the cyclopropanesulfonamide group via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the sulfonamide group, depending on the reaction conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor, which targets tumor cells selectively
Mechanism of Action
The mechanism of action of N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt the cell cycle, leading to the selective killing of cancer cells. The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been explored for their potential therapeutic applications
Uniqueness
N-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)cyclopropanesulfonamide stands out due to its unique combination of structural features, which contribute to its potent biological activity and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C14H20N6O2S |
|---|---|
Molecular Weight |
336.42 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C14H20N6O2S/c1-19-13-12(8-17-19)14(16-9-15-13)20-6-4-10(5-7-20)18-23(21,22)11-2-3-11/h8-11,18H,2-7H2,1H3 |
InChI Key |
SNUBUODHRUNYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{Furo[3,2-c]pyridin-4-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12263329.png)
![2-[(Oxetan-2-yl)methoxy]pyrimidine](/img/structure/B12263330.png)
![N-methyl-N-[1-(quinoxalin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263334.png)
![N-methyl-N-[1-(6-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12263340.png)
![4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B12263343.png)

![N-[1-(quinolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12263369.png)
![2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B12263372.png)
![ethyl 4-[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12263376.png)
![2-Chloro-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]pyridine](/img/structure/B12263387.png)
![4-Methyl-2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12263392.png)
![Sodium 2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]acetate](/img/structure/B12263401.png)

![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12263404.png)
